molecular formula C9H6N2O4S2 B12921660 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 1022-55-5

2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B12921660
CAS No.: 1022-55-5
M. Wt: 270.3 g/mol
InChI Key: JRZKLNUWPUKBIO-UTCJRWHESA-N
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Description

This compound (CAS 1022-55-5) is a thiazolidinone derivative featuring an isoxazole-3-ylmethylene substituent at the 5-position and an acetic acid moiety at the 3-position of the thiazolidinone core . Its structure combines a rigid isoxazole heterocycle with a thioxothiazolidinone scaffold, which is associated with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The compound’s physicochemical properties, such as its predicted density (1.52 g/cm³) and pKa (3.62), suggest moderate solubility in polar solvents, which may influence its pharmacokinetic profile .

Properties

CAS No.

1022-55-5

Molecular Formula

C9H6N2O4S2

Molecular Weight

270.3 g/mol

IUPAC Name

2-[(5Z)-5-(1,2-oxazol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C9H6N2O4S2/c12-7(13)4-11-8(14)6(17-9(11)16)3-5-1-2-15-10-5/h1-3H,4H2,(H,12,13)/b6-3-

InChI Key

JRZKLNUWPUKBIO-UTCJRWHESA-N

Isomeric SMILES

C1=CON=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

C1=CON=C1C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction employs an alkyne as a dipolarophile and nitrile oxide as the dipole . The thiazolidine ring is then introduced through subsequent reactions involving appropriate thioamide and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole or thiazolidine rings .

Scientific Research Applications

2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidine ring may also contribute to the compound’s overall biological activity by interacting with different pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : The isoxazole group introduces a nitrogen-oxygen heterocycle, which may enhance hydrogen bonding compared to furan or phenyl groups. For example, furan derivatives (e.g., 5-(4-chlorophenyl)furan-2-ylmethylene) showed potent cytotoxicity (IC₅₀ < 10 µM in leukemia cells) , while pyrazole analogs exhibited antibacterial activity (MIC = 2 µg/mL against MRSA) .
  • Synthetic Yields: Biphenyl derivatives achieved higher yields (up to 97%) compared to pyrazole or benzyloxy analogs (57–85%), likely due to steric and electronic factors in Knoevenagel condensations .
Anticancer Activity
  • Furan Derivatives : Demonstrated apoptosis induction in human leukemia cells (HL-60) via caspase-3 activation, with IC₅₀ values ranging from 8.2–12.7 µM .
  • The isoxazole’s electron-withdrawing nature may alter target binding compared to furan’s electron-rich ring.
Antimicrobial Activity
  • Pyrazole Derivatives : Compounds 4c–4f showed MIC = 2 µg/mL against multidrug-resistant Staphylococcus aureus (MRSA and QRSA), with low cytotoxicity (CC₅₀ > 100 µM) .
  • Benzimidazole Conjugates : Exhibited broad-spectrum antibacterial activity, though less potent than pyrazole derivatives .
Enzyme Inhibition
  • Aldose Reductase (ALR2) : A pyrazine-containing analog (Compound 3) showed submicromolar IC₅₀ (0.14 µM), outperforming the clinical inhibitor epalrestat .
  • P-Glycoprotein (P-gp) Modulation : Biphenyl derivatives (e.g., Compound 3) demonstrated significant P-gp inhibition, attributed to extended π-π interactions with the efflux pump .

Physicochemical and Spectroscopic Properties

  • Solubility : The isoxazole derivative’s predicted pKa (3.62) suggests higher solubility at physiological pH compared to methoxybenzylidene (pKa ≈ 3.6) and biphenyl analogs .
  • Thermal Stability : Pyrazole derivatives exhibited higher melting points (240–242°C for nitrophenyl-substituted analogs) than furan or isoxazole derivatives, likely due to stronger intermolecular interactions .
  • Spectroscopic Signatures : IR and NMR data confirm the presence of C=O (1700–1680 cm⁻¹), C=S (1250–1220 cm⁻¹), and arylidene C=C (1600–1580 cm⁻¹) across all analogs .

Biological Activity

2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound notable for its unique structural features, including isoxazole and thiazolidine rings. With a molecular formula of C9H6N2O4S2C_9H_6N_2O_4S_2 and a molecular weight of approximately 270.3 g/mol, this compound has gained attention in medicinal chemistry due to its potential biological activities, which may lead to various therapeutic applications .

Biological Activities

Research indicates that 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibits a range of biological activities, primarily through enzyme inhibition and receptor interaction.

1. Enzyme Inhibition

One of the significant mechanisms of action for this compound is its ability to inhibit aldose reductase (ALR2), an enzyme involved in glucose metabolism linked to diabetic complications. Studies have shown that derivatives of thiazolidine carboxylic acids, including this compound, exhibit potent inhibition with submicromolar IC50 values . For instance, a closely related compound was found to be over five times more potent than the clinically used aldose reductase inhibitor epalrestat .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains and fungi. In studies, it demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.00 to 12.28 µmol/mL for certain derivatives . The structure-activity relationship (SAR) analysis indicated that modifications in the molecular structure could enhance its antimicrobial efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid and its derivatives:

Case Study: Aldose Reductase Inhibition

A study aimed at evaluating the aldose reductase inhibitory action of various derivatives showed that modifications to the thiazolidine ring could significantly affect potency and selectivity. Molecular docking simulations revealed critical interactions within the active site of ALR2, suggesting potential pathways for further optimization .

Case Study: Antimicrobial Evaluation

Another research effort assessed the antimicrobial activity of several isoxazole derivatives, including this compound. The results indicated promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with specific derivatives outperforming traditional antibiotics . The findings emphasized the importance of structural features in determining biological efficacy.

Structural Comparison

To better understand the unique biological activity of 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
SulfamethoxazoleIsoxazole ringAntimicrobial
PioglitazoneThiazolidine ringAntidiabetic
EpalrestatThiazolidine derivativeAldose reductase inhibitor

The dual functionality derived from both isoxazole and thiazolidine rings allows for interactions with multiple biological targets, potentially leading to a broader spectrum of pharmacological effects compared to compounds with only one structural motif .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(5-(Isoxazol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, and what challenges arise during purification?

The compound is typically synthesized via condensation of 4-oxo-2-thioxothiazolidine-3-ylacetic acid with isoxazole-3-carbaldehyde under acidic conditions. A common protocol involves refluxing the reactants in acetic acid with anhydrous sodium acetate as a catalyst for 1–5 hours . Post-reaction, the crude product is isolated by precipitation, followed by washing with acetic acid and water. Recrystallization from dimethylformamide (DMF)-ethanol mixtures or column chromatography (e.g., 10–50% ethyl acetate/hexane) is used for purification . Key challenges include managing byproducts from incomplete condensation and ensuring solubility during recrystallization.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what diagnostic signals should be prioritized?

  • 1H/13C NMR : The methylene group (CH2CO) appears as a singlet at δ ~4.65–4.71 ppm in 1H NMR, while the exocyclic =CH (from isoxazol-3-ylmethylene) resonates as a singlet at δ ~7.67 ppm . 13C NMR confirms the thioxo (C=S) at δ ~180–190 ppm and carbonyl (C=O) at δ ~165–175 ppm .
  • IR : Strong absorptions at ~1705 cm⁻¹ (C=O), ~1253 cm⁻¹ (C=S), and ~1605 cm⁻¹ (C=N) are critical .
  • Mass spectrometry (ESI-MS) : The molecular ion peak ([M+H]+) should match the calculated mass (e.g., m/z ~319–496 depending on substituents) .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for biological testing?

Purity is typically verified via HPLC (≥95% purity) using a C18 column with UV detection at λ = 254–280 nm. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% . For biological assays, ≥98% purity is recommended to minimize off-target effects .

Advanced Research Questions

Q. How do structural modifications to the isoxazole or thiazolidinone rings influence anticancer activity, and what SAR trends have been observed?

Substitutions on the isoxazole ring (e.g., electron-withdrawing groups like nitro or halogens) enhance cytotoxicity by improving electrophilicity and target binding. For example, analogues with 4-nitrophenyl or 4-chlorophenyl substituents show IC50 values <50 µM in leukemia cells . The thioxo group at position 2 of the thiazolidinone ring is critical; replacing it with an imino group reduces activity by ~30% due to decreased hydrogen-bonding capacity .

Q. What mechanistic assays are recommended to evaluate this compound’s apoptotic activity in cancer cells?

  • Caspase-3/7 activation : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify enzymatic activity .
  • Mitochondrial membrane potential (ΔΨm) : Assess via JC-1 dye staining and flow cytometry .
  • DNA fragmentation : TUNEL assays confirm late apoptosis .

Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC50 values)?

Discrepancies often arise from differences in cell lines, assay conditions (e.g., serum concentration), or compound stability. For example, IC50 values for thiazolidinone derivatives range from 32–44 µM in MCF-7 cells but may vary in hypoxia . Standardize protocols using the MTT assay (48–72 hr exposure, 10% FBS) and validate results across ≥3 independent replicates .

Q. What strategies are effective for using this compound as a building block in heterocyclic chemistry?

The exocyclic methylene group enables Michael addition or cycloaddition reactions. For example, coupling with indole-3-carbaldehydes via Knoevenagel condensation produces hybrid molecules with enhanced anticancer activity . Alternatively, sulfonamide conjugation at the acetic acid moiety improves solubility and pharmacokinetics .

Methodological Considerations

  • Synthetic reproducibility : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to optimize reflux time .
  • Data validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs NMR predictor) to confirm assignments .
  • Biological assays : Include positive controls (e.g., doxorubicin) and normalize viability assays to untreated cells .

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